molecular formula C4H5NO2 B157027 2-Oxazolemethanol CAS No. 130551-92-7

2-Oxazolemethanol

Cat. No.: B157027
CAS No.: 130551-92-7
M. Wt: 99.09 g/mol
InChI Key: IEHJKGRLVGZCMX-UHFFFAOYSA-N
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Description

2-Oxazolemethanol, also known as 2-hydroxy-2-oxazoline, is an organic compound with the molecular formula C2H4NO2. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. This compound is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in metal complexes. It is a colorless liquid with a sweet smell and a boiling point of 115°C.

Scientific Research Applications

Coordination Chemistry

2-Oxazolines, including 2-oxazolemethanol, are significant in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. Their properties like versatile ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms make them valuable. Research in this area primarily focuses on structural characterization in solid state and solution (Gómez, Muller, & Rocamora, 1999).

Gold-Catalyzed Oxidation Strategy

In the synthesis of various natural products, 2,4-oxazole is crucial. An efficient synthesis using gold-catalyzed oxidation strategy has been developed, showcasing this compound's role in the formation of oxazole rings through [3 + 2] annulation. The involvement of bidentate ligands to temper the reactivities of gold carbenes highlights its significance in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).

Biomedical Applications

Oxazole derivatives, including this compound, have a wide spectrum of biological activities. They have been investigated for their therapeutic potentials in medicinal chemistry, illustrating their significance in the development of new chemical entities for medical applications (Kakkar & Narasimhan, 2019).

Synthetic Chemistry

In synthetic chemistry, oxazoles, including this compound, serve as masked forms of activated carboxylic acids. They are used in the synthesis of macrolides and other complex molecules, demonstrating their utility in innovative organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Click Chemistry

This compound derivatives find applications in click chemistry, a modular approach used in drug discovery. This chemistry is crucial for lead finding, proteomics, and DNA research, signifying the broad utility of oxazole derivatives in various scientific fields (Kolb & Sharpless, 2003).

Metal-Free Synthesis

The transition-metal-free synthesis of oxazoles is gaining attention due to the toxicity and cost of metal-catalyzed reactions. This compound and its derivatives are central to the development of these environmentally-friendly and efficient methods (Ibrar et al., 2016).

Safety and Hazards

Safety data sheets suggest that contact with 2-Oxazolemethanol should be avoided due to potential skin and eye irritation . It is also recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 2-Oxazolemethanol are not well-documented, there is a general interest in the development of new synthetic routes for oxazoline-based compounds . Additionally, given their biological activities, these compounds may have potential applications in the development of new antimicrobial treatments .

Properties

IUPAC Name

1,3-oxazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHJKGRLVGZCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564014
Record name (1,3-Oxazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130551-92-7
Record name (1,3-Oxazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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